2-(2-Methoxyphenyl)ethanol

Overview

Description

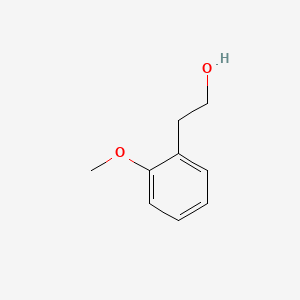

2-(2-Methoxyphenyl)ethanol (CAS 70321-20-7) is an aromatic alcohol with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol. It features a methoxy (-OCH₃) group in the ortho position of the benzene ring and a hydroxyl-bearing ethyl chain. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of receptor antagonists, analgesics, and antiviral agents . Its reactivity in esterification and hydrogen bonding properties make it valuable in organic chemistry .

Preparation Methods

Catalytic Reduction of 2-Methoxyacetophenone

One of the most common and straightforward methods for preparing 2-(2-methoxyphenyl)ethanol involves the reduction of 2-methoxyacetophenone (also known as 1-(2-methoxyphenyl)ethanone) using hydride reagents or catalytic hydrogenation.

-

- Sodium borohydride (NaBH4) in alcoholic solvents (e.g., methanol or ethanol)

- Lithium aluminum hydride (LiAlH4) in anhydrous ether solvents

- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas atmosphere at elevated pressure and temperature

-

- NaBH4 reduction typically proceeds under mild conditions at room temperature or slightly elevated temperatures.

- Catalytic hydrogenation is scalable for industrial production, offering high yields and purity.

- The choice of solvent and catalyst loading affects the reaction rate and yield.

-

- NaBH4 reduction yields typically range from 80% to 85% with reaction times of 4 to 6 hours.

- Catalytic hydrogenation can achieve similar or higher yields with shorter reaction times under optimized conditions.

-

- Simplicity and availability of reagents

- Mild reaction conditions

- Scalability for industrial applications

Multi-Step Synthetic Route Starting from Salicylaldehyde Derivatives

A more elaborate synthetic strategy involves the use of substituted salicylaldehydes as starting materials, which undergo a sequence of transformations including protection, reduction, chlorination, Arbuzov reaction, Wittig-Horner reaction, and catalytic hydrogenation to yield the target compound.

-

- Protection: Salicylaldehyde reacts with benzyl chloride to form 2-benzyloxybenzaldehyde.

- Reduction and Chlorination: The aldehyde group is reduced and then chlorinated.

- Arbuzov Reaction: Introduction of phosphonate ester groups.

- Wittig-Horner Reaction: Formation of vinyl intermediates.

- Catalytic Hydrogenation: Final reduction to this compound.

-

- Mild temperatures (0–130°C) depending on the step

- Use of bases such as sodium hydride, potassium tert-butoxide, or sodium alkoxides

- Solvents include alcohols (C1–C6), dichloromethane, chloroform, acetone, ethyl acetate

-

- Overall six-step yield reported up to 62.5%

- Mild conditions and simple work-up without need for chromatographic purification

-

- Suitable for large-scale production due to mild and efficient steps

- Avoids complex purification steps, reducing cost and time

Reduction of 3-Substituted Isocoumarins

Though less direct, this compound derivatives can be synthesized by reduction of isocoumarin derivatives using sodium borohydride under reflux in methanol.

-

- 3-substituted isocoumarins are refluxed with excess sodium borohydride in methanol under nitrogen atmosphere.

- Reaction monitored by thin-layer chromatography (TLC).

- Work-up involves extraction with ethyl acetate, washing, drying, and purification by column chromatography.

-

- Moderate to good yields depending on substitution pattern

- Reaction times range from 4 hours to overnight

-

- Useful for preparing hydroxymethyl-substituted phenylethanols for further functionalization

Biocatalytic Reduction

Biocatalysis using plant cell cultures such as Daucus carota (carrot cells) offers a greener alternative for reducing ketones to the corresponding alcohols.

-

- Optimal pH range 6.5–7.5

- Temperature 25–30°C

- Reaction times 24–48 hours

-

- Moderate yields between 50% and 70%

-

- Environmentally friendly

- Avoids use of hazardous reagents

-

- Longer reaction times

- Sensitivity to reaction conditions

| Method | Key Reagents/Conditions | Yield (%) | Reaction Time | Scalability | Notes |

|---|---|---|---|---|---|

| Catalytic Reduction (NaBH4, Pd/C) | NaBH4 in MeOH/EtOH; Pd/C + H2 | 80–90 | 4–6 hours | High | Simple, mild, industrially scalable |

| Multi-Step from Salicylaldehyde | Protection, Arbuzov, Wittig, H2 catalysis | ~62.5 total | Multiple steps | High | Mild conditions, no chromatography |

| Reduction of Isocoumarins | NaBH4 reflux in methanol | Moderate | 4–16 hours | Moderate | Requires chromatographic purification |

| Biocatalytic Reduction | Daucus carota cells, pH 6.5–7.5 | 50–70 | 24–48 hours | Moderate | Green method, slower |

The catalytic reduction of 2-methoxyacetophenone is the most widely employed method due to its efficiency, operational simplicity, and scalability. Sodium borohydride is preferred in laboratory-scale synthesis, while palladium-catalyzed hydrogenation suits industrial production.

The multi-step synthesis starting from salicylaldehyde derivatives provides an alternative route with moderate overall yield but benefits from mild conditions and simplified purification, making it attractive for industrial processes where raw material cost and process robustness are critical.

Reduction of isocoumarin derivatives offers access to hydroxymethyl analogs but involves longer reaction times and more complex purification.

Biocatalytic methods are promising for sustainable chemistry but currently limited by lower yields and longer reaction times.

Physicochemical properties such as melting point (~37°C), boiling point (~262°C), and density (~1.1 g/cm³) facilitate handling and purification of this compound in synthetic workflows.

The preparation of this compound is well-established through several synthetic routes. Catalytic reduction of 2-methoxyacetophenone remains the most efficient and practical method, especially for industrial scale. Multi-step syntheses from salicylaldehyde derivatives provide alternative routes with good yields and mild conditions. Biocatalytic and isocoumarin reduction methods offer specialized approaches for derivative synthesis or greener processes. Selection of method depends on the scale, desired purity, environmental considerations, and available resources.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, Na2Cr2O7, acidic conditions.

Reduction: LiAlH4, NaBH4, methanol.

Substitution: SOCl2, PBr3.

Major Products Formed:

Oxidation: 2-Methoxyphenylacetic acid.

Reduction: 2-Methoxyphenylethane.

Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

Pharmacological Potential

2-(2-Methoxyphenyl)ethanol exhibits a range of biological activities that make it a candidate for drug development. Its structure allows for interactions with various biological targets, suggesting potential applications in treating diseases:

- Antimicrobial Activity : Studies have indicated that derivatives of methoxyphenyl compounds possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

- Antileishmanial Activity : Research has shown that certain derivatives exhibit significant leishmanicidal activity against Leishmania species, indicating potential use in treating leishmaniasis .

| Biological Activity | Target Organism/Pathway | IC50 Value (µM) |

|---|---|---|

| Leishmanicidal | L. amazonensis | 62.44 |

| L. infantum | 101.85 |

Drug Metabolism Studies

The metabolism of compounds like this compound has been studied to understand their pharmacokinetics and potential side effects. For instance, cytochrome P450 enzymes play a crucial role in the metabolism of methoxyphenyl compounds, influencing their efficacy and safety profiles .

Related Compounds

Several related compounds share structural similarities with this compound, each exhibiting unique properties and potential applications:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-2-Amino-2-(2-methoxyphenyl)ethanol | Chiral center opposite | Different pharmacodynamics due to chirality |

| 3-Methoxytyramine | Lacks hydroxyl group | Strong neuroprotective effects |

| 4-Methoxyphenethylamine | Different phenolic substitution | Known for stimulant properties |

Antimicrobial Efficacy

A study exploring the antimicrobial efficacy of methoxy-substituted phenethyl alcohols found that derivatives exhibited significant inhibitory effects against various pathogens, including Staphylococcus aureus and Salmonella sp. This suggests a potential role in developing new antimicrobial agents .

Leishmaniasis Treatment

Research into the leishmanicidal activity of specific derivatives indicated that they induce ultrastructural changes in Leishmania promastigotes, leading to cell death via apoptosis-like mechanisms. This highlights the therapeutic potential of these compounds in treating leishmaniasis .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)ethanol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of different metabolites. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Methoxy Substitution

2-(4-Methoxyphenyl)ethanol (CAS 702-23-8)

- Molecular Formula : C₉H₁₂O₂

- Molecular Weight : 152.19 g/mol

- Boiling Point : 334–336°C

- Solubility: Soluble in DMSO and methanol .

- Applications : Used in fragrance production and as a precursor for liquid crystals. The para-substitution reduces steric hindrance, enhancing its solubility in polar solvents compared to the ortho isomer .

Key Differences :

- Bioactivity: The ortho-methoxy group in 2-(2-Methoxyphenyl)ethanol enhances binding affinity in receptor interactions (e.g., 5-HT₆ antagonists) due to spatial effects, whereas the para isomer lacks this steric advantage .

Substituent Variations: Methoxy vs. Methyl

2-(2-Methylphenyl)ethanol (CAS 19819-98-8)

- Molecular Formula : C₉H₁₂O

- Molecular Weight : 136.19 g/mol

- Solubility : Moderate in water, higher in organic solvents .

- Applications : Utilized in industrial solvents and polymer synthesis. The methyl group increases hydrophobicity compared to the methoxy-substituted analogue .

Key Differences :

- Reactivity: The methoxy group in this compound participates in hydrogen bonding and oxidation reactions, whereas the methyl group in 2-(2-Methylphenyl)ethanol is inert, limiting its pharmaceutical utility .

Derivatives with Additional Functional Groups

(S)-2-Amino-3-(2-methoxyphenyl)ethanol

- Molecular Formula: C₁₀H₁₅NO₂

- Molecular Weight : 181.23 g/mol

- Applications: A chiral intermediate in asymmetric synthesis, particularly for neuroactive compounds. The amino group introduces basicity, enabling salt formation and enhanced bioavailability .

2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethanol (CAS 40004-60-2)

- Molecular Formula : C₁₃H₂₀N₂O₂

- Molecular Weight : 236.31 g/mol

- Applications : Key moiety in 5-HT₆ receptor antagonists (e.g., compound 4j in shows IC₅₀ = 32 nM). The piperazine ring enhances binding to CNS targets .

Data Tables

Table 1: Physical and Chemical Properties

Biological Activity

2-(2-Methoxyphenyl)ethanol, also known as 2-methoxyphenylethanol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a methoxy group attached to a phenyl ring, along with an ethanol moiety. Its molecular formula is , and it can exist in various stereoisomeric forms, which may influence its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit potent anticancer activities. For instance, certain analogues have shown significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7). The following table summarizes the IC50 values of selected compounds derived from this compound:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.075 | Inhibition of tubulin polymerization |

| Compound B | Hs578T | 0.033 | Induction of apoptosis; modulation of Bcl-2 family proteins |

| Compound C | MDA-MB-231 | 0.620 | Interaction with colchicine-binding site |

These compounds demonstrated low toxicity in non-cancerous cells, indicating their potential as targeted cancer therapies .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It has been studied for its potential role as a neurokinin-1 receptor antagonist, which could modulate pain and stress responses. The compound's interaction with neurokinin receptors suggests it may have applications in treating neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Cell Proliferation : Compounds derived from this compound inhibit cell growth by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Receptor Modulation : As a neurokinin-1 receptor antagonist, it influences signaling pathways related to pain perception and inflammation.

- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Case Studies

Several case studies illustrate the compound's therapeutic potential:

- Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with a derivative of this compound resulted in a significant reduction in cell viability at nanomolar concentrations. The study highlighted the compound's ability to induce apoptosis through the upregulation of pro-apoptotic proteins .

- Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of this compound derivatives resulted in improved cognitive function and reduced markers of neuronal damage, supporting its potential use in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Methoxyphenyl)ethanol, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 2-methoxyphenol with ethylene oxide under alkaline conditions (e.g., NaOH) at 60–80°C yields this compound. Reaction time and stoichiometry must be carefully controlled to minimize side products like ethers or oxidized derivatives .

- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor pH to avoid degradation. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- NMR : The methoxy group (–OCH₃) appears as a singlet at ~3.8 ppm (¹H NMR), while the aromatic protons show splitting patterns consistent with para-substitution. ¹³C NMR confirms the methoxy carbon at ~55 ppm .

- IR : Key peaks include O–H stretch (~3350 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C–O–C (~1250 cm⁻¹) .

- MS : Molecular ion [M+H]⁺ at m/z 153 (C₉H₁₂O₂) with fragments at m/z 121 (loss of CH₂OH) and m/z 93 (loss of methoxy group) .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Recrystallize from a mixture of ethanol and water (7:3 v/v) at 4°C. Slow cooling enhances crystal purity. Avoid halogenated solvents due to potential byproduct formation .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Use Gibbs free energy profiles to predict reaction pathways for oxidation or esterification .

- Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. The methoxy group’s electron-donating effects enhance binding affinity to hydrophobic pockets .

Q. How do structural modifications (e.g., halogenation, alkylation) alter the bioactivity of this compound derivatives?

- Case Study : Chlorination at the phenyl ring (e.g., 2-(2-Chlorophenyl)ethanol) increases antimicrobial activity but reduces solubility. Alkylation of the hydroxyl group improves lipophilicity, enhancing blood-brain barrier penetration .

- Experimental Design : Synthesize derivatives via Friedel-Crafts alkylation or Suzuki coupling, then assay against bacterial/fungal strains (MIC values) and cancer cell lines (IC₅₀) .

Q. How can contradictory data on the compound’s toxicity be resolved?

- Data Analysis : Compare in vitro (e.g., Ames test) and in vivo (rodent LD₅₀) studies. Conflicting hepatotoxicity reports may arise from impurities (e.g., residual ethylene oxide). Use HPLC-MS to verify purity (>99%) and conduct dose-response studies .

- Mitigation : Replace ethylene oxide with safer epoxides (e.g., propylene oxide) during synthesis to eliminate genotoxic byproducts .

Q. Methodological Resources

Q. Key Safety Considerations

Properties

IUPAC Name |

2-(2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDRDNQLEMMNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225136 | |

| Record name | 2-Methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7417-18-7 | |

| Record name | 2-(2-Methoxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7417-18-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.